

solubility and stability of Cbz-L-Homoserine

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Compound of Interest

Compound Name: **Cbz-L-Homoserine**

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An In-depth Technical Guide on the Solubility and Stability of **Cbz-L-Homoserine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylloxycarbonyl-L-homoserine (**Cbz-L-Homoserine**) is a crucial intermediate in peptide synthesis and the development of various pharmaceuticals. A thorough understanding of its solubility and chemical stability is paramount for its effective utilization in research and manufacturing. This technical guide provides a comprehensive overview of the available data on the solubility of **Cbz-L-Homoserine** in various solvents and its stability under different conditions. While direct quantitative data for **Cbz-L-Homoserine** is limited in publicly available literature, this guide consolidates analogous data from closely related compounds to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility and performing stability studies are provided to enable researchers to generate specific data for their applications.

Physicochemical Properties of Cbz-L-Homoserine

Property	Value	Source
Chemical Name	(2S)-2-(benzyloxycarbonylamino)-4-hydroxybutanoic acid	
Synonyms	N-(Benzylloxycarbonyl)-L-homoserine, N-Carbobenzoxy-L-homoserine	[1] [2]
CAS Number	35677-88-4	[1] [2]
Molecular Formula	C ₁₂ H ₁₅ NO ₅	[1] [2]
Molecular Weight	253.25 g/mol	[1] [2]
Appearance	White to off-white solid	
Storage	Store at 2°C - 8°C	[1]

Solubility of Cbz-L-Homoserine

Quantitative solubility data for **CBz-L-Homoserine** is not extensively reported. However, data from the structurally similar compound, N-Benzylloxycarbonyl-L-serine (CBz-L-Serine), can provide a strong indication of its solubility profile. **CBz-L-Homoserine** has one additional methylene group in its side chain compared to CBz-L-Serine, which may slightly decrease its polarity and solubility in polar solvents.

Analogous Solubility Data: N-Benzylloxycarbonyl-L-serine

The following table summarizes the mole fraction solubility (x_1) of N-Benzylloxycarbonyl-L-serine in various solvents at different temperatures. This data was obtained using a static gravimetric method.[\[3\]](#)[\[4\]](#)

Solvent	Temperature (K)	Mole Fraction Solubility (x_1) $\times 10^3$
Water	283.15	0.974
293.15	1.258	
303.15	1.668	
313.15	2.222	
323.15	2.980	
Methanol	283.15	101.5
293.15	120.2	
303.15	142.1	
313.15	167.8	
323.15	198.0	
Ethanol	283.15	47.85
293.15	57.90	
303.15	70.01	
313.15	84.52	
323.15	101.9	
Isopropanol	283.15	39.81
293.15	49.02	
303.15	60.15	
313.15	73.61	
323.15	90.03	
Acetone	283.15	125.6
293.15	146.0	
303.15	168.9	

313.15	186.4	
323.15	205.5	
Ethyl Acetate	283.15	10.89
293.15	13.98	
303.15	17.89	
313.15	22.84	
323.15	29.11	
Acetonitrile	283.15	8.991
293.15	11.52	
303.15	14.68	
313.15	18.68	
323.15	23.79	

Data extracted from "Solubility and Hansen Solubility Parameters of N-Benzylloxycarbonyl-L-serine in 12 Monosolvents from 283.15 to 323.15 K".[\[3\]](#)[\[4\]](#)

Based on this analogous data, **Cbz-L-Homoserine** is expected to exhibit good solubility in polar aprotic solvents like acetone and moderate solubility in alcohols, while showing low solubility in water and less polar solvents like ethyl acetate. The solubility of the related compound, Boc-L-Homoserine, is reported to be high in DMSO (50 mg/mL).[\[5\]](#)

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of **Cbz-L-Homoserine** in various solvents.

Materials:

- **Cbz-L-Homoserine** (solid, high purity)

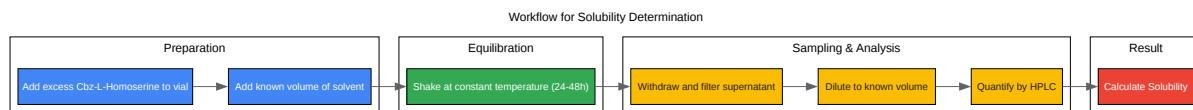
- Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, DMSO)
- Analytical balance
- Scintillation vials with screw caps
- Constant temperature orbital shaker or rotator
- Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
- Syringes, volumetric flasks, and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated analytical method for quantification.

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **Cbz-L-Homoserine** to a pre-weighed vial. The excess solid should be visually apparent.
 - Add a known volume of the selected solvent to the vial.
 - Securely cap the vials.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker.
 - Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid.
- Dilute the filtered solution to a known volume with the same solvent.

- Quantification:
 - Analyze the diluted solution using a validated HPLC method to determine the concentration of **Cbz-L-Homoserine**.
 - Calculate the solubility in mg/mL or mol/L.



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Workflow for Solubility Determination

Stability of Cbz-L-Homoserine

The stability of **Cbz-L-Homoserine** is influenced by factors such as pH, temperature, and light. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.

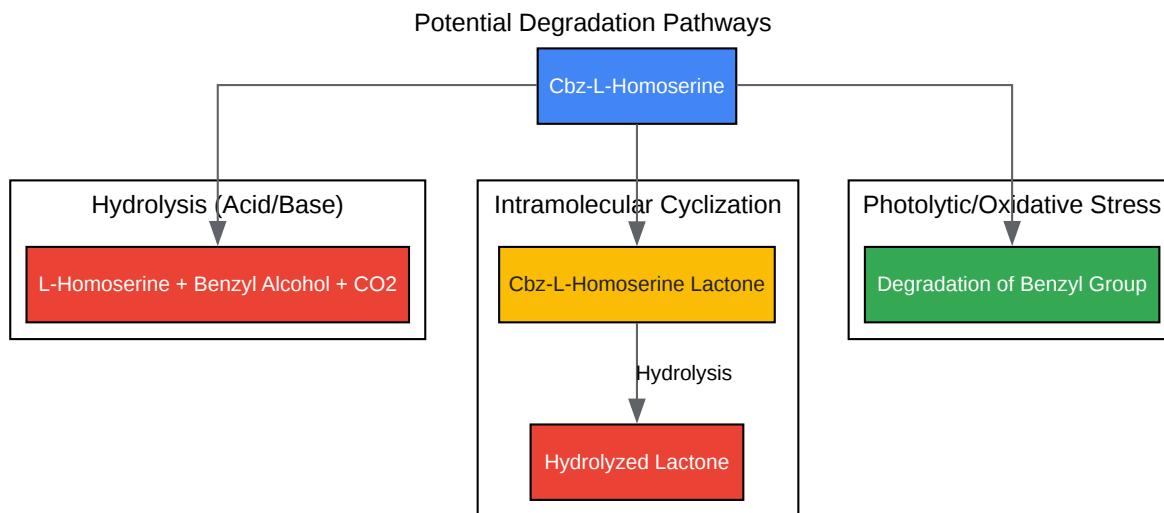
Expected Stability Profile

- pH Stability: The benzyloxycarbonyl (Cbz) protecting group is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, it is susceptible to cleavage under strongly acidic (e.g., HBr in acetic acid) or strongly basic conditions (e.g., concentrated NaOH), which would lead to the formation of L-homoserine, benzyl alcohol, and carbon dioxide.^[6] The ester-like carbamate bond can also undergo hydrolysis, particularly at extreme pH values and elevated temperatures.

- Thermal Stability: As a solid, **Cbz-L-Homoserine** is expected to be relatively stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur. The exact decomposition temperature and products are not well-documented and would require analysis by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
- Photostability: The presence of the aromatic benzyl group suggests potential susceptibility to photodegradation upon exposure to UV light. Photostability testing according to ICH Q1B guidelines is recommended to assess this.^[7]
- Oxidative Stability: The molecule does not contain functional groups that are highly susceptible to oxidation under normal storage conditions. However, forced degradation studies using an oxidizing agent like hydrogen peroxide (H_2O_2) can reveal potential oxidative degradation pathways.

Potential Degradation Pathways

- Hydrolysis of the Carbamate Bond: This is a likely degradation pathway under both acidic and basic conditions, leading to the deprotection of the amino group.
- Intramolecular Cyclization (Lactonization): The hydroxyl group in the side chain of homoserine can potentially undergo intramolecular cyclization to form **Cbz-L-homoserine** lactone, especially under acidic conditions. This lactone can then be susceptible to hydrolysis, opening the ring to reform **Cbz-L-Homoserine** or, under stronger conditions, leading to further degradation.
- Degradation of the Benzyl Group: Under photolytic or strong oxidative stress, the benzyl group may undergo degradation.



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Potential Degradation Pathways

Experimental Protocol for Forced Degradation Studies

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing. The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is stability-indicating.^[8]

Materials:

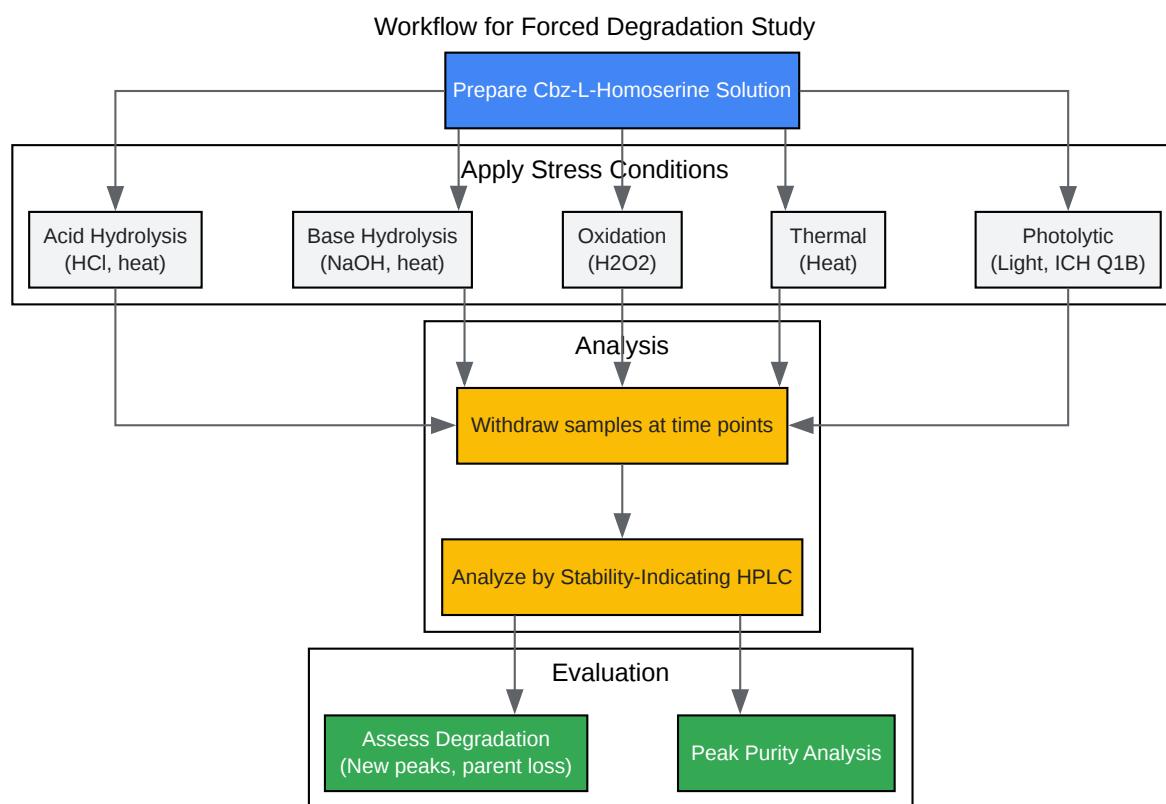
- **Cbz-L-Homoserine** (solid)
- Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- High-purity water
- A validated stability-indicating HPLC method

- pH meter
- Temperature-controlled oven
- Photostability chamber

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **Cbz-L-Homoserine** in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at different time points, neutralize with NaOH, and dilute for analysis.
 - Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store at a specified temperature (e.g., room temperature or 40°C). Withdraw samples at different time points, neutralize with HCl, and dilute for analysis.
 - Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature. Withdraw samples at different time points and dilute for analysis.
 - Thermal Degradation: Store the solid **Cbz-L-Homoserine** in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Also, expose a solution of the compound to heat. Withdraw samples at different time points for analysis.
 - Photodegradation: Expose the solid **Cbz-L-Homoserine** and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.^[7] A control sample should be wrapped in aluminum foil to protect it from light.
- Sample Analysis:

- Analyze all stressed samples and a non-stressed control sample using the validated stability-indicating HPLC method.
- Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
- Perform peak purity analysis to ensure that the parent peak is free from co-eluting impurities.



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Workflow for Forced Degradation Study

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of **Cbz-L-Homoserine**. While specific quantitative data is sparse, the provided analogous data and general chemical principles offer valuable guidance for researchers and drug development professionals. The detailed experimental protocols for solubility determination and forced degradation studies will enable the generation of specific and reliable data, which is crucial for optimizing synthetic processes, developing stable formulations, and meeting regulatory requirements. Further research is encouraged to establish a comprehensive public database of the physicochemical properties of **Cbz-L-Homoserine**.

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